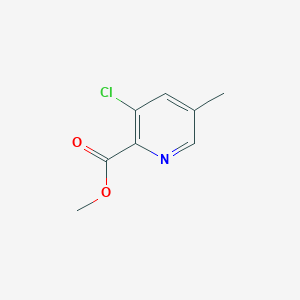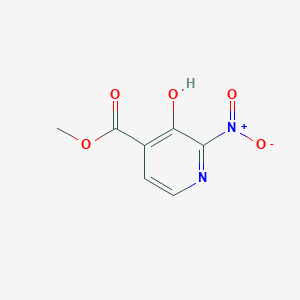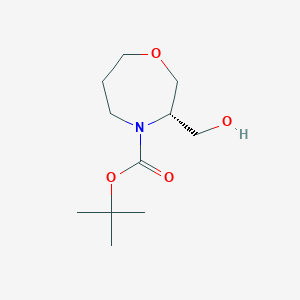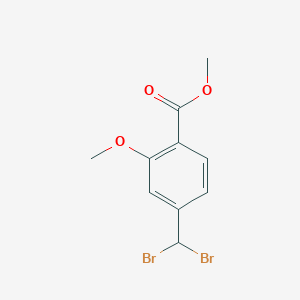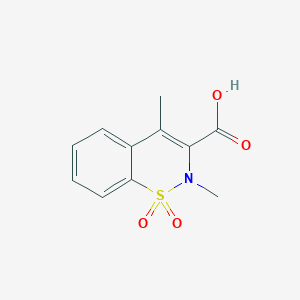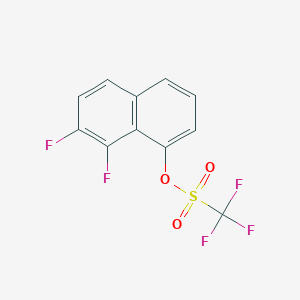
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate is a chemical compound with the molecular formula C11H5F5O3S and a molecular weight of 312.21 g/mol . It is a derivative of naphthalene, where the naphthalene ring is substituted with two fluorine atoms at the 7 and 8 positions and a trifluoromethanesulfonate group at the 1 position. This compound is known for its high reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate typically involves the reaction of 7,8-difluoro-1-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
7,8-Difluoro-1-naphthol+Trifluoromethanesulfonic anhydride→(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions due to the presence of the trifluoromethanesulfonate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted naphthalene derivatives.
科学的研究の応用
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of (7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate involves the activation of the naphthalene ring through the electron-withdrawing effects of the trifluoromethanesulfonate group. This activation makes the compound highly reactive towards nucleophiles and other reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1-Naphthyl trifluoromethanesulfonate: Similar structure but lacks the fluorine substitutions at the 7 and 8 positions.
Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a naphthalene ring.
Uniqueness
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate is unique due to the presence of both the trifluoromethanesulfonate group and the fluorine substitutions on the naphthalene ring. This combination enhances its reactivity and makes it suitable for specific applications in organic synthesis and material science.
特性
分子式 |
C11H5F5O3S |
|---|---|
分子量 |
312.21 g/mol |
IUPAC名 |
(7,8-difluoronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H5F5O3S/c12-7-5-4-6-2-1-3-8(9(6)10(7)13)19-20(17,18)11(14,15)16/h1-5H |
InChIキー |
BYUZCJLEHZEEJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)C(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


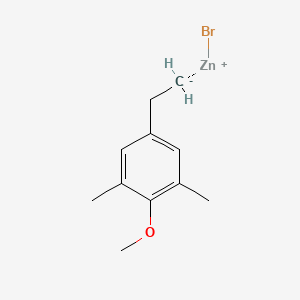
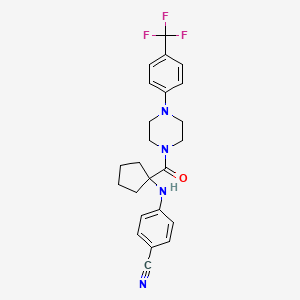

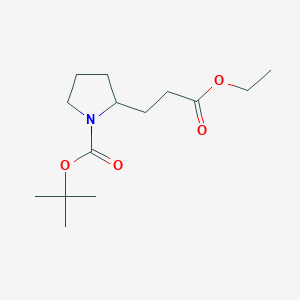
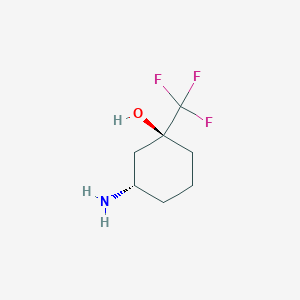

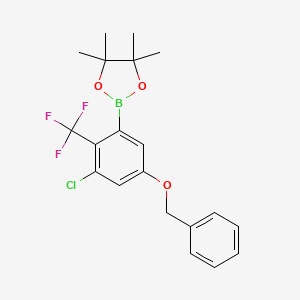
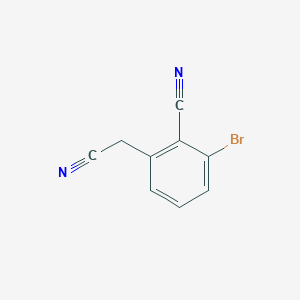
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
